molecular formula C14H12ClN3O2 B11840995 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11840995
M. Wt: 289.71 g/mol
InChI Key: YPIUNWVBTYJAGI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-3-(3,4-dimethoxyphenyl)pyrazole with a suitable chlorinating agent. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Chemical Reactions Analysis

5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis, or programmed cell death, in the targeted cells .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

5-chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-16-18-6-5-13(15)17-14(10)18/h3-8H,1-2H3

InChI Key

YPIUNWVBTYJAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl)OC

Origin of Product

United States

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